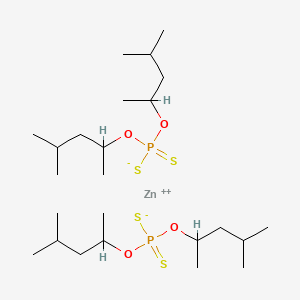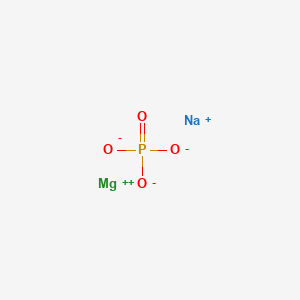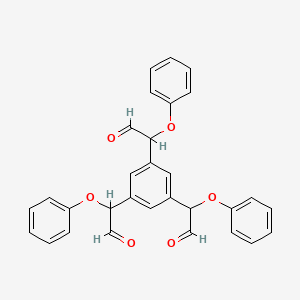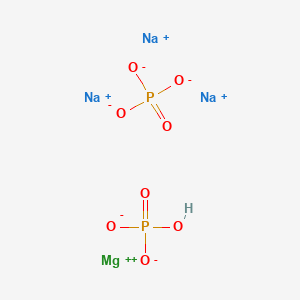
Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.28 g/mol . This compound is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. It is commonly used in various industrial applications due to its chemical properties.
Preparation Methods
The synthesis of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) typically involves the reaction of zinc salts with O,O,O’,O’-tetrakis(1,3-dimethylbutyl) phosphorodithioic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphorodithioate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) involves its interaction with molecular targets such as enzymes and metal surfaces. The phosphorodithioate ligands can chelate metal ions, thereby inhibiting enzyme activity or preventing metal corrosion. The pathways involved in these processes are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) can be compared with other similar compounds, such as:
- Zinc bis(1,3-dimethylbutyl)dithiophosphate
- Zinc O,O-bis(4-methyl-2-pentyl)phosphorodithioate
- Phosphorodithioic acid, O,O-bis(1,3-dimethylbutyl) ester, zinc salt
These compounds share similar structures and properties but differ in their specific ligands and applications. Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is unique due to its specific ligand arrangement and its effectiveness in various industrial applications.
Properties
CAS No. |
2215-35-2 |
|---|---|
Molecular Formula |
C24H52O4P2S4Zn |
Molecular Weight |
660.3 g/mol |
IUPAC Name |
zinc;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
SVGYUUVJEMDZDP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
physical_description |
Liquid Liquid; [IUCLID] Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] |
vapor_pressure |
0.00000009 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)



![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)




![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
